molecular formula C12H15N3OS B5615888 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B5615888
M. Wt: 249.33 g/mol
InChI Key: TVNDHCGSGPVWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, along with the ethyl and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzyl chloride with 5-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-[(3-methoxyphenyl)methylsulfanyl]-5-(phenoxymethyl)-1,2,4-triazole
  • 4-ethyl-3-[(3-methoxyphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazole

Uniqueness

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group on the phenyl ring and the ethyl group on the triazole ring can affect its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-11-13-12(15-14-11)17-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDHCGSGPVWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325729
Record name 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57736-58-0
Record name 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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